molecular formula C12H11N3O B14360378 5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 90331-39-8

5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one

Cat. No.: B14360378
CAS No.: 90331-39-8
M. Wt: 213.23 g/mol
InChI Key: JXLYNHDWSAHEJV-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization and amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives .

Scientific Research Applications

5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

90331-39-8

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-2,3-dihydrobenzo[f]quinoxalin-6-ol

InChI

InChI=1S/C12H11N3O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6,13H2

InChI Key

JXLYNHDWSAHEJV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)N

Origin of Product

United States

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